

Vegfr-2-IN-21: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: **Vegfr-2-IN-21**

Cat. No.: **B12416409**

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Introduction

Vegfr-2-IN-21, also identified as compound 5d in the primary literature, is a potent small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a key mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is a critical target in oncology. Upregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many solid tumors, promoting vascularization, tumor growth, and metastasis. **Vegfr-2-IN-21**, a diazepam-bearing sulfonamide derivative, has demonstrated significant potential as an anticancer agent through its targeted inhibition of this pathway. This technical guide provides an in-depth overview of the mechanism of action of **Vegfr-2-IN-21**, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

Vegfr-2-IN-21 functions as a competitive inhibitor of ATP binding to the kinase domain of VEGFR-2. By occupying the ATP-binding site, the compound prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. This inhibition effectively blocks the pro-angiogenic signals mediated by VEGF, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth.

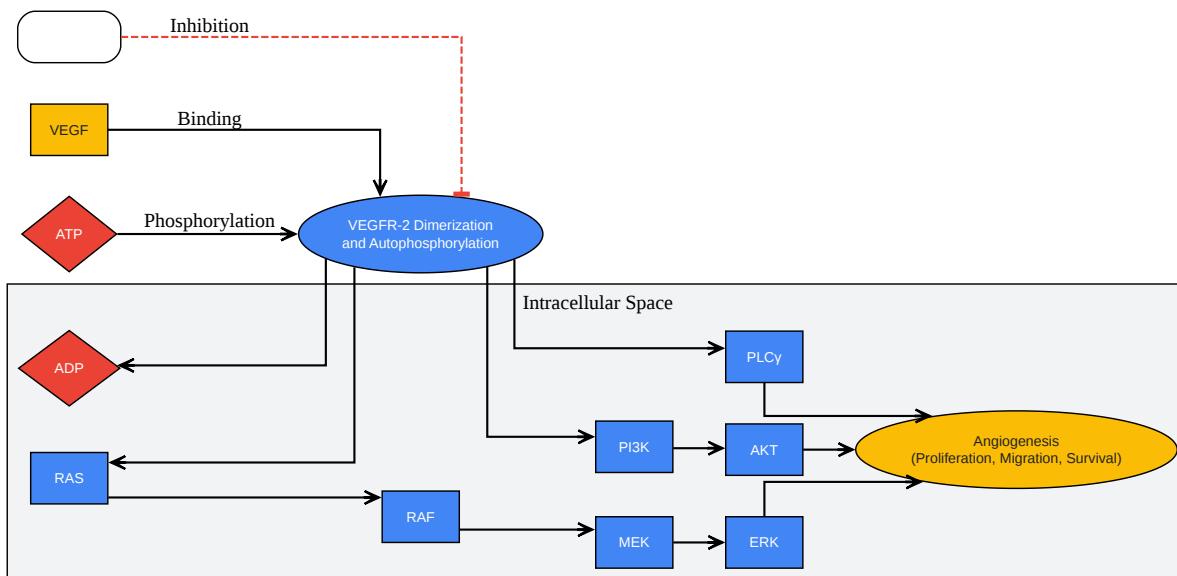
Quantitative Data Summary

The inhibitory activity of **Vegfr-2-IN-21** has been quantified through in vitro assays, demonstrating its potency against both the VEGFR-2 enzyme and various cancer cell lines.

Target		Description	
VEGFR-2	0.10	The half maximal inhibitory concentration against the isolated VEGFR-2 kinase enzyme. [1] [2] [3] [4]	
Cell Line	Cancer Type	IC50 (μM)	Description
MCF-7	Breast Cancer	6.99 ± 0.1	The half maximal inhibitory concentration for cell growth in the MCF-7 human breast cancer cell line. [1]
HepG2	Liver Cancer	8.98 ± 0.1	The half maximal inhibitory concentration for cell growth in the HepG2 human liver cancer cell line. [1]
HCT-116	Colon Cancer	7.77 ± 0.1	The half maximal inhibitory concentration for cell growth in the HCT-116 human colon cancer cell line. [1]

Signaling Pathway Inhibition

The binding of VEGF to VEGFR-2 initiates a complex signaling cascade that promotes angiogenesis. **Vegfr-2-IN-21** disrupts this pathway at its origin. The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by **Vegfr-2-IN-21**.



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VEGFR-2 signaling pathway and inhibition by **Vegfr-2-IN-21**.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **Vegfr-2-IN-21**.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of **Vegfr-2-IN-21** on the enzymatic activity of VEGFR-2.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Poly(Glu, Tyr) 4:1 as a substrate
- ATP (Adenosine triphosphate)
- **Vegfr-2-IN-21** (dissolved in DMSO)
- Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
- 96-well microplates
- Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
- Luminometer

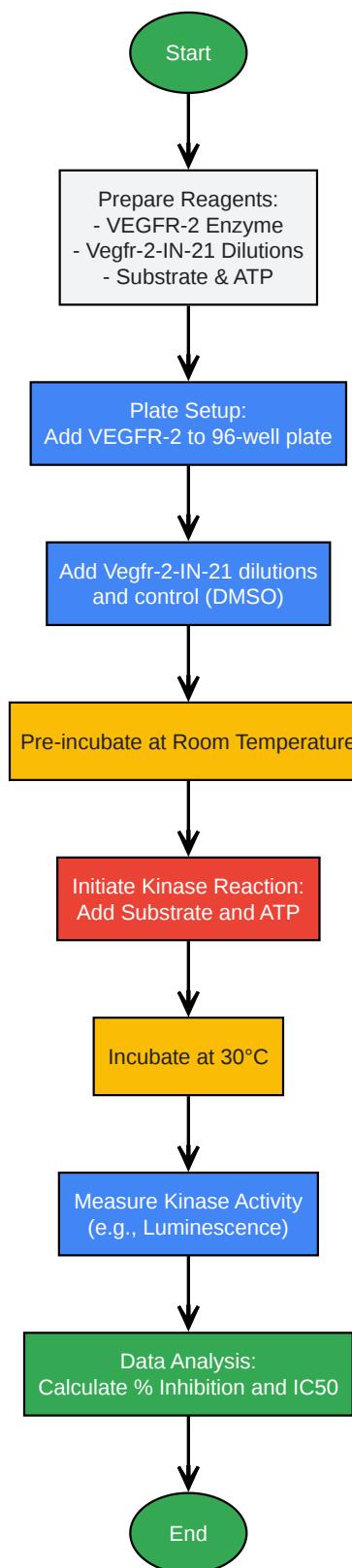
Procedure:

- Prepare a solution of recombinant VEGFR-2 kinase in assay buffer.
- Add the VEGFR-2 solution to the wells of a 96-well plate.
- Add serial dilutions of **Vegfr-2-IN-21** (or DMSO as a vehicle control) to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP to each well.
- Incubate the plate at 30°C for a specified duration (e.g., 60 minutes) to allow for phosphorylation of the substrate.

- Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
- Calculate the percentage of inhibition for each concentration of **Vegfr-2-IN-21** relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro VEGFR-2 Kinase Assay

The following diagram outlines the workflow for the in vitro VEGFR-2 kinase inhibition assay.



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Workflow for the in vitro VEGFR-2 kinase inhibition assay.

In Vitro Anticancer Activity (MTT Assay)

This assay assesses the cytotoxic effects of **Vegfr-2-IN-21** on various cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- **Vegfr-2-IN-21** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- The following day, treat the cells with various concentrations of **Vegfr-2-IN-21** (and a DMSO vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
- Calculate the percentage of cell viability for each treatment group relative to the DMSO control.

- Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Vegfr-2-IN-21 is a potent and specific inhibitor of VEGFR-2 kinase activity. Its mechanism of action, centered on the blockade of ATP binding and subsequent inhibition of downstream pro-angiogenic signaling, has been validated through in vitro enzymatic and cell-based assays. The quantitative data demonstrate its efficacy at nanomolar concentrations against the target enzyme and micromolar concentrations against various cancer cell lines. These findings underscore the potential of **Vegfr-2-IN-21** as a lead compound for the development of novel anti-angiogenic cancer therapies. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.

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